An In-depth Technical Guide to the Preclinical Mechanism of Action of Gadobutrol Monohydrate
An In-depth Technical Guide to the Preclinical Mechanism of Action of Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical mechanism of action of Gadobutrol (B1674391) Monohydrate, a widely used gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). The document delves into its fundamental physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profile as established in various preclinical models.
Core Mechanism of Action: Alteration of Proton Relaxation Times
Gadobutrol is a paramagnetic macrocyclic contrast agent.[1] Its efficacy stems from the presence of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, making it highly paramagnetic.[2] In the presence of an external magnetic field, such as that in an MRI scanner, gadobutrol significantly shortens the T1 (longitudinal) and T2 (transverse) relaxation times of adjacent water protons.[1][2] This alteration in relaxation times is the fundamental principle behind its contrast-enhancing effect. Tissues where gadobutrol accumulates will appear brighter on T1-weighted images and darker on T2-weighted images, thereby improving the visualization of anatomical structures and pathological processes.[1][2]
The gadolinium ion is chelated within a macrocyclic, non-ionic ligand called butrol (B126436) (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid), which forms a stable complex.[1][3] This chelation is crucial for minimizing the toxicity of free Gd³⁺ ions while preserving the paramagnetic properties necessary for contrast enhancement.[2]
Below is a diagram illustrating the fundamental mechanism of action of gadobutrol at the molecular level.
Preclinical Pharmacokinetics
Preclinical studies in various animal models have characterized the pharmacokinetic profile of gadobutrol, demonstrating its rapid distribution and elimination.
Absorption and Distribution
Following intravenous administration, gadobutrol is rapidly distributed into the extracellular space.[4] It exhibits minimal plasma protein binding.[4] The distribution volume in dogs has been reported to be approximately 0.23 L/kg, which is consistent with extracellular distribution.[5]
Metabolism and Elimination
Gadobutrol is not metabolized in the body and is excreted unchanged, primarily through the kidneys via glomerular filtration.[6][7] In rats, only a very small amount (0.16%) of the injected dose remained in the body 7 days after administration, with measurable amounts detected primarily in the liver, kidneys, and bones.[5] The elimination half-life is rapid, though it can be influenced by the injection rate. In marmoset monkeys, a slow injection resulted in an elimination half-time of 26 ± 4 minutes, while a rapid bolus injection led to a slower elimination half-time of 62 ± 8 minutes.[3]
The following diagram illustrates the pharmacokinetic workflow of gadobutrol in a preclinical model.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical evaluations of gadobutrol.
Table 1: Preclinical Toxicity of Gadobutrol
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 23 mmol/kg | [5][6] |
| LD50 | Rodents | Intravenous | 20 mmol/kg | [2][8][9] |
| NOAEL (4 weeks) | Rat | Intravenous (daily) | 12x human diagnostic dose | [2][8][9] |
| NOAEL (4 weeks) | Dog | Intravenous (daily) | 10x human diagnostic dose | [2][8][9] |
LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.
Table 2: Preclinical Pharmacokinetic Parameters of Gadobutrol
| Parameter | Species | Value | Reference |
| Terminal Half-life | Dog | ~45 min | [5] |
| Clearance | Dog | ~3.75 ml/min/kg | [5] |
| Distribution Volume | Dog | 0.23 L/kg | [5] |
| Elimination Half-time (slow injection) | Marmoset Monkey | 26 ± 4 min | [3] |
| Elimination Half-time (bolus injection) | Marmoset Monkey | 62 ± 8 min | [3] |
Table 3: T1 Relaxivity of Gadobutrol in Preclinical Models
| Magnetic Field Strength | Medium | r1 [L/(mmol·s)] | Reference |
| 0.47 T | Plasma | 5.6 | [5][6] |
| 1.5 T | Human Plasma | 4.78 ± 0.12 | [10] |
| 2.0 T | Plasma | 6.1 | [5][6] |
| 3.0 T | Human Plasma | 4.97 ± 0.59 | [10] |
| 3.0 T | Human Blood | 3.47 ± 0.16 | [10] |
| 7.0 T | Human Plasma | 3.83 ± 0.24 | [10] |
r1: T1 relaxivity.
Experimental Protocols in Preclinical Models
This section details the methodologies employed in key preclinical studies of gadobutrol.
Toxicity Studies
-
Objective: To determine the acute and repeated-dose toxicity of gadobutrol.
-
Animal Models: Mice, rats, dogs, rabbits, and monkeys have been used in various toxicity assessments.[2][8]
-
Methodology:
-
Acute Toxicity (LD50): A single intravenous dose of gadobutrol was administered to rodents to determine the dose at which 50% of the animals died.[5][6][8]
-
Repeated-Dose Toxicity: Gadobutrol was administered daily via intravenous injection to rats and dogs for 4 weeks at various dose levels.[2][8] Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters were monitored. At the end of the study, a full necropsy and histopathological examination of organs were performed. The most notable finding was vacuolization of the renal tubular epithelium, a known effect for this class of compounds.[2][8]
-
Reproductive and Developmental Toxicity: Studies were conducted in rats, rabbits, and monkeys with repeated administration during organogenesis.[2][8]
-
Genotoxicity, Local Tolerance, and Antigenicity: A battery of tests was performed to assess the potential for genotoxicity, local irritation at the injection site, and immunogenic responses.[8]
-
Pharmacokinetic and Biodistribution Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of gadobutrol.
-
Animal Models: Rats, dogs, and common marmoset monkeys.[3][5]
-
Methodology:
-
Pharmacokinetic Analysis: Following intravenous injection of gadobutrol, blood samples were collected at various time points.[3][5] The concentration of gadolinium in the plasma was determined to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A first-order single-compartment model was often fitted to the data.[3][11]
-
Biodistribution Analysis: Rats were administered gadobutrol intravenously. At selected time points post-administration, animals were euthanized, and various organs and tissues were collected. The concentration of gadolinium in these tissues was quantified using inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the distribution and retention of the agent.[12]
-
Magnetic Resonance Imaging Studies
-
Objective: To evaluate the in vivo contrast enhancement properties of gadobutrol.
-
Animal Models: Rats with induced cerebral infarcts or brain tumors, and rabbits.[5][6][12]
-
Methodology:
-
Image Acquisition: T1-weighted MRI scans were acquired before and after the intravenous or intraperitoneal administration of gadobutrol.[5][6][9] A common imaging sequence used is a fat-saturated, spin-echo sequence.[9]
-
Image Analysis: The signal enhancement in various tissues and lesions was quantified by measuring the signal intensity on the pre- and post-contrast images. The time course of signal enhancement was also analyzed to understand the enhancement kinetics.[12]
-
The following diagram outlines a typical experimental workflow for a preclinical MRI study with gadobutrol.
Conclusion
Preclinical studies have robustly characterized the mechanism of action, pharmacokinetics, and safety profile of Gadobutrol Monohydrate. Its primary mechanism involves the shortening of T1 and T2 relaxation times of water protons, leading to contrast enhancement in MRI. Pharmacokinetic studies demonstrate that it is a non-metabolized, extracellular agent that is rapidly cleared by the kidneys. The extensive preclinical safety data have established a high margin of safety for its diagnostic use. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast agents for magnetic resonance imaging.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PlumX [plu.mx]
- 6. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Gadobutrol Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Signal Enhancement and Enhancement Kinetics of Gadobutrol, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
